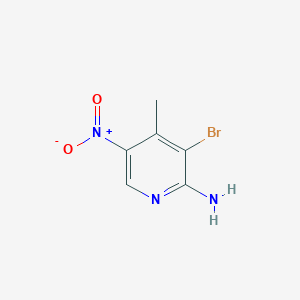
1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine (1,2-BBD) is a chemical compound used in a variety of scientific research applications. It is a brominated aromatic amine that is widely used in synthetic organic chemistry due to its unique properties. 1,2-BBD has been used to synthesize a variety of compounds, including drugs, dyes, and pesticides. It has also been used as a catalyst in various reactions. In addition, 1,2-BBD has been studied for its potential therapeutic effects, such as its ability to modulate certain biochemical and physiological processes.
Applications De Recherche Scientifique
Cardiovascular Research
This compound has been studied for its potential in treating arrhythmias, a type of cardiovascular disease. A pharmacokinetic study in rats has been conducted to understand the absorption and metabolism of this compound, which could guide future research on its efficacy and safety in cardiovascular applications .
Metabolite Identification
Using advanced techniques like UHPLC−MS/MS, researchers have identified various metabolites of this compound in vitro and in vivo. This is crucial for understanding its metabolic pathways, which include demethylation, dehydrogenation, and epoxidation, as well as phase II metabolites like glucuronide and sulfate conjugates .
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry, particularly in the synthesis of tetrahydroisoquinolines, which are of interest due to their pharmacological properties .
Organic Compound Synthesis
It is used in the synthesis and characterization of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads. These compounds have applications in materials science and photovoltaic devices .
Propriétés
IUPAC Name |
1-(3-bromophenyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMFXONHTUORJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

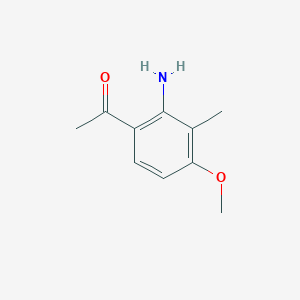
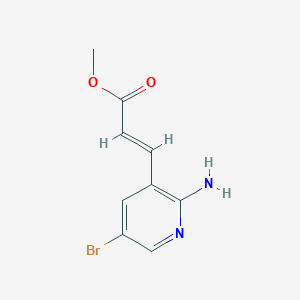
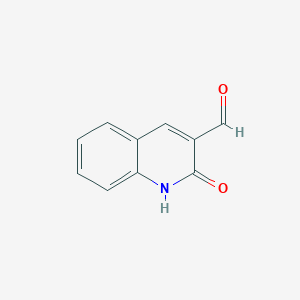


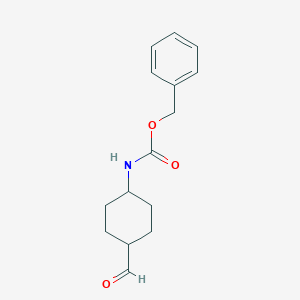
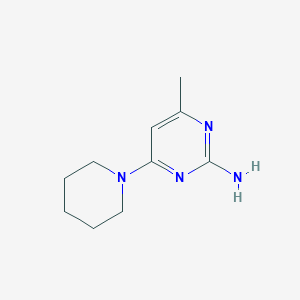

![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)




